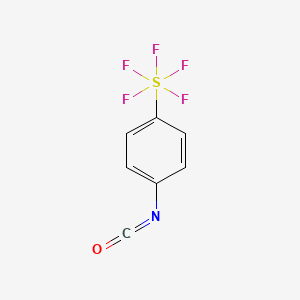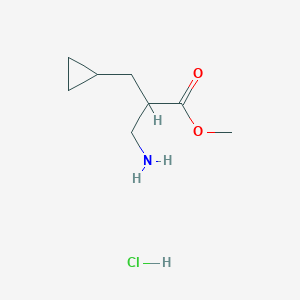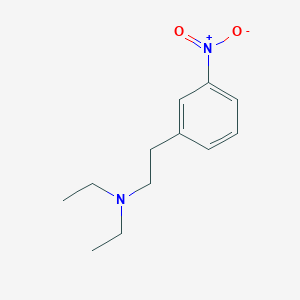![molecular formula C13H18ClNO3 B1422940 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide CAS No. 1311314-77-8](/img/structure/B1422940.png)
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is a chemical compound with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide typically involves the reaction of 4,5-dimethoxy-2-methylphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigating its pharmacological properties and potential as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar structure but different functional groups.
N-(2,6-dimethylphenyl)chloroacetamide: Similar core structure with different substituents.
Uniqueness
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8-5-11(17-3)12(18-4)6-10(8)9(2)15-13(16)7-14/h5-6,9H,7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFAXAPFGSXDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)NC(=O)CCl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


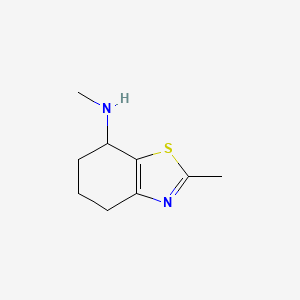
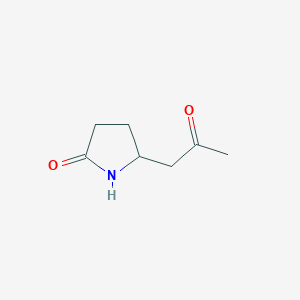
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)

![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1422864.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)
